(S)-tert-butyl 3-(3,4-Dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-ylcarbamate
Overview
Description
(S)-tert-butyl 3-(3,4-Dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-ylcarbamate: is a complex organic compound characterized by its phenolic and amine functional groups
Preparation Methods
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry or large-scale batch reactions. The use of catalysts and specific reaction conditions would be tailored to enhance efficiency and minimize by-products.
Types of Reactions:
Oxidation: The phenolic hydroxyl groups can undergo oxidation to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenolic hydroxyl groups can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts like palladium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its phenolic structure may have antioxidant properties, making it useful in studying oxidative stress.
Medicine: Potential use in drug design and development, particularly in targeting diseases related to oxidative stress.
Industry: It could be used as an intermediate in the production of fine chemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an antioxidant, it would likely function by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Molecular Targets and Pathways Involved:
Antioxidant Activity: Involves interaction with free radicals and reactive oxygen species (ROS).
Drug Design: Potential interaction with specific enzymes or receptors in the body.
Comparison with Similar Compounds
Bisphenol A (BPA): Both compounds have phenolic structures, but BPA is more commonly used in plastics.
N-acetyl cysteine (NAC): Another antioxidant with a similar mechanism of action.
Ascorbic Acid (Vitamin C): A well-known antioxidant with a simpler structure.
Uniqueness: (S)-tert-butyl 3-(3,4-Dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-ylcarbamate is unique due to its specific combination of phenolic and amine groups, which may offer distinct advantages in terms of reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(22)17-11(14(21)18(4)5)8-10-6-7-12(19)13(20)9-10/h6-7,9,11,19-20H,8H2,1-5H3,(H,17,22)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEXHSPEYFHEJN-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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